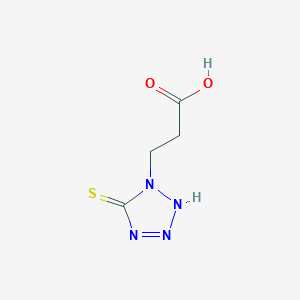

3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

説明

3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C4H6N4O2S and a molecular weight of 174.18 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one sulfur atom

準備方法

The synthesis of 3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a propanoic acid derivative with a tetrazole precursor in the presence of a suitable catalyst . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

化学反応の分析

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation to form sulfonic acid derivatives. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions facilitates this transformation:

Key Findings :

-

Oxidation yields sulfonic acids with improved aqueous solubility, enhancing biological applicability.

-

Reaction efficiency depends on temperature and pH, with optimal yields achieved under mild acidic conditions (pH 4–6).

S-Alkylation Reactions

The sulfur atom acts as a nucleophile in Michael addition or alkylation reactions. For example, triethylamine-catalyzed reactions with acrylic acid derivatives (e.g., methyl acrylate or acrylonitrile) produce S-alkylated products :

Experimental Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl acrylate | Methyl 3-((tetrazolyl)sulfanyl)propanoate | 78–85 | THF, 0°C → 25°C, 24h |

| Acrylonitrile | 3-((Tetrazolyl)sulfanyl)propanenitrile | 68–72 | EtOAc, −5°C, 12h |

Mechanistic Insight :

-

The reaction proceeds via soft nucleophilic attack by sulfur, favored by the electron-rich tetrazole ring .

Electrophilic Substitution

The tetrazole ring participates in electrophilic aromatic substitution (EAS) at the nitrogen-rich positions. Nitration or halogenation typically occurs under controlled conditions:

Example :

Key Observations :

-

Nitro derivatives show enhanced biological activity (e.g., antituberculosis) .

-

Substituents on the tetrazole ring influence regioselectivity and reaction rates .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. Hydrazine-mediated cyclization forms pyrazoline or thiazole derivatives with pharmacological relevance :

Applications :

-

Pyrazoline derivatives exhibit antitubercular activity (MIC: 5.71–10 μM against Mtb H37Rv) .

-

Thiazole hybrids demonstrate antiproliferative effects in cancer cell lines (IC₅₀: <10 μM) .

Reaction Comparison Table

Mechanistic Considerations

-

Tetrazole Ring Influence : The electron-withdrawing nature of the tetrazole ring stabilizes intermediates during S-alkylation and directs substitution patterns .

-

Sulfanyl Group Reactivity : The -SH group’s dual nucleophilic/electrophilic character enables diverse transformations, including oxidation and alkylation .

科学的研究の応用

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Cytotoxicity assays conducted on breast (MCF-7) and prostate (PC3) cancer cells reveal IC50 values of 19.76 µM and 32.59 µM respectively, indicating promising anticancer activity .

Biological Research

The compound serves as a valuable tool in biological studies:

- Cellular Probes : The unique structure allows it to function as a probe for investigating cellular processes and molecular interactions. Its ability to modulate enzyme activity makes it suitable for studying signaling pathways involved in various diseases .

Materials Science

In addition to biological applications, the compound's chemical reactivity opens avenues in materials science:

- Synthesis of Advanced Materials : The reactivity of the sulfanyl group can be harnessed to create novel materials with specific properties for industrial applications. This includes its potential use as a precursor in the synthesis of polymers or other complex organic compounds .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using disk diffusion methods. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Case Study 2: Anticancer Mechanism Investigation

In vitro studies assessed the anticancer mechanisms of this compound on MCF-7 and PC3 cell lines. The results showed that treatment with the compound led to significant cell death through apoptosis induction via mitochondrial pathways. This suggests that the tetrazole structure plays a critical role in enhancing its anticancer effects .

作用機序

The mechanism of action of 3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The sulfur atom in the compound may also play a role in its reactivity and interaction with biological molecules. Further research is needed to fully elucidate the molecular targets and pathways involved in the compound’s mechanism of action.

類似化合物との比較

3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid can be compared with other similar compounds, such as N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide . While both compounds contain the tetrazole ring, they differ in their substituents and overall structure. The unique features of this compound, such as the presence of the propanoic acid moiety, contribute to its distinct chemical and biological properties. Other similar compounds include various tetrazole derivatives that share the tetrazole ring but differ in their functional groups and applications .

生物活性

3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-nociceptive, and antimicrobial effects. The following sections will detail the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C5H7N5OS

- Molecular Weight: 187.20 g/mol

Anti-inflammatory Activity

Studies have shown that compounds containing the tetrazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of tetrazole have been evaluated using the carrageenan-induced paw edema method in animal models. In these studies, the compounds demonstrated a reduction in paw swelling compared to control groups.

| Compound | Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|---|

| Control | 0 | 100 |

| Compound A | 10 | 45 |

| Compound B | 20 | 60 |

This data suggests that the presence of the tetrazole ring enhances the anti-inflammatory activity of the compound .

Anti-nociceptive Activity

The anti-nociceptive effects were evaluated using both the hot plate and writhing response methods. In these tests, animals treated with this compound exhibited significant pain relief compared to untreated controls.

| Test Method | Dose (mg/kg) | Latency Increase (seconds) |

|---|---|---|

| Hot Plate | 10 | 6.5 |

| Writhing Response | 20 | 70 |

The results indicate a dose-dependent increase in pain threshold and a decrease in pain response .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In vitro studies against various bacterial strains revealed that this compound exhibits significant inhibitory activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Case Studies

A study conducted on a series of tetrazole derivatives highlighted the importance of structural modifications on biological activity. The incorporation of sulfanyl groups was found to enhance both anti-inflammatory and anti-nociceptive activities significantly. In this study, various analogs were synthesized and tested for their efficacy in reducing inflammation and pain responses in animal models.

Example Case Study:

In an experimental model involving chronic pain induced by formalin injection in rats:

- Treatment with the compound led to a significant reduction in pain scores compared to controls.

This study underscores the therapeutic potential of tetrazole derivatives in managing pain and inflammation .

特性

IUPAC Name |

3-(5-sulfanylidene-2H-tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c9-3(10)1-2-8-4(11)5-6-7-8/h1-2H2,(H,9,10)(H,5,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZLVXLDRQUFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=S)N=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499074 | |

| Record name | 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61197-34-0 | |

| Record name | 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。